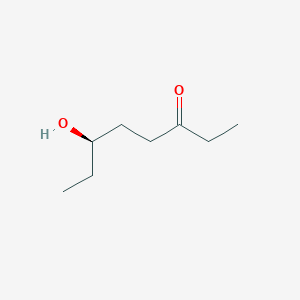
(6R)-6-Hydroxyoctan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-Hydroxyoctan-3-one is an organic compound with the molecular formula C8H16O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-Hydroxyoctan-3-one can be achieved through several methods. One common approach involves the reduction of 6-oxooctanoic acid using a chiral catalyst to ensure the correct stereochemistry. Another method includes the asymmetric hydrogenation of 6-oxooctanoic acid derivatives. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as rhodium or ruthenium complexes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes to achieve high enantioselectivity. These methods are often preferred due to their environmental friendliness and efficiency. The use of genetically engineered microorganisms to produce the desired compound is also a growing area of research.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-Hydroxyoctan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 6-oxooctanoic acid or 6-hydroxyhexanoic acid.
Reduction: 6-hydroxyoctanol.
Substitution: 6-chlorooctan-3-one or 6-bromooctan-3-one.
Scientific Research Applications
(6R)-6-Hydroxyoctan-3-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of (6R)-6-Hydroxyoctan-3-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. Pathways involving this compound often include metabolic processes where it is converted into other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
(6S)-6-Hydroxyoctan-3-one: The enantiomer of (6R)-6-Hydroxyoctan-3-one, differing only in the spatial arrangement of atoms.
6-Hydroxyhexanoic acid: A shorter-chain analog with similar functional groups.
6-Chlorooctan-3-one: A halogenated derivative with different reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical behavior and biological activity. The presence of both a hydroxyl and a carbonyl group allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
923924-48-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(6R)-6-hydroxyoctan-3-one |
InChI |
InChI=1S/C8H16O2/c1-3-7(9)5-6-8(10)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
VJDZJBNTVLGPEM-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CCC(=O)CC)O |
Canonical SMILES |
CCC(CCC(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)

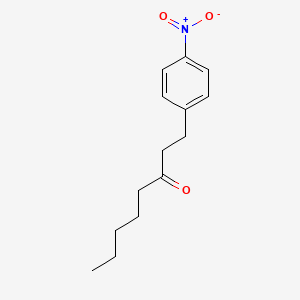

![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
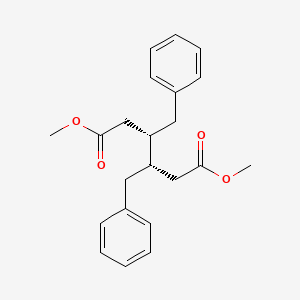
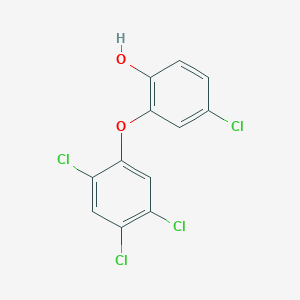

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
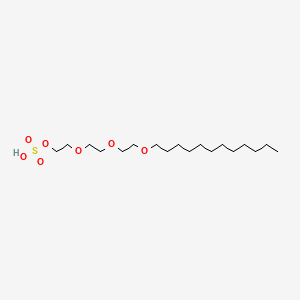
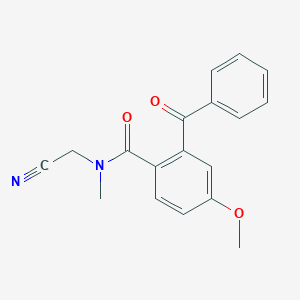

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
